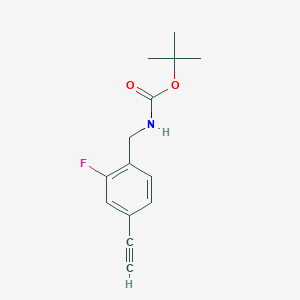

tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate

CAS No.:

Cat. No.: VC13718987

Molecular Formula: C14H16FNO2

Molecular Weight: 249.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16FNO2 |

|---|---|

| Molecular Weight | 249.28 g/mol |

| IUPAC Name | tert-butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate |

| Standard InChI | InChI=1S/C14H16FNO2/c1-5-10-6-7-11(12(15)8-10)9-16-13(17)18-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,16,17) |

| Standard InChI Key | HSRSBZYKNYMHDH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#C)F |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#C)F |

Introduction

tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate is a complex organic compound with the CAS number 1610469-86-7. It is characterized by its molecular formula, C14H16FNO2, and molecular weight of 249.2807 g/mol . This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features, including an ethynyl group and a fluorine atom attached to a benzyl ring, which is further linked to a carbamate moiety.

Synthesis and Applications

While specific synthesis methods for tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses that include reactions such as Sonogashira coupling for introducing the ethynyl group and carbamate formation using isocyanates or chloroformates.

This compound might be used as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications due to its structural features that could interact with biological targets.

Safety and Handling

As with many organic compounds, handling tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate requires appropriate safety precautions. It is essential to consult the Safety Data Sheet (SDS) for specific guidelines on handling, storage, and disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume